Welcome to the BenchChem Online Store!
molecular formula C10H24F2N4 B045103 6,6-Difluorospermine CAS No. 111397-41-2

6,6-Difluorospermine

Cat. No. B045103
M. Wt: 238.32 g/mol
InChI Key: YJYKTXUYOGVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04778926

Procedure details

The compound 1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane (2.7 g, 4.36 mM) and 47% aqueous HBr are refluxed (bath temperature: 110° C.) for 17 hours. After cooling to room temperature, the solution is carefully extracted with ether (three times) and finally with chloroform. Evaporation of the aqueous phase, followed by stripping with isopropanol (twice) and ethanol (twice) produces a solid residue which is digested with acetone, collected, and washed with acetone (three times), ethanol (three times) and finally with ether: white crystals, 1.8 g (74%). This material is recrystallized by dissolving in hot (80° C.) aqueous ethanol (100 mL, H2O: ethanol 1:9), filtering through paper, and adding additional ethanol (10-20 mL) to yield the desired 6,6-difluoro-1,12-diamino-4,9-diaza-dodecane as the tetrahydrobromide salt: white crystals 1.2 g, (49%).
Name
1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6][C:7]([F:26])([F:25])[CH2:8][CH2:9][N:10](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:11][CH2:12][CH2:13][NH2:14].Br>CC(C)=O>[F:25][C:7]([F:26])([CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH2:13][NH2:14])[CH2:6][NH:5][CH2:4][CH2:3][CH2:2][NH2:1]

Inputs

Step One
Name
1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane
Quantity
2.7 g
Type
reactant
Smiles
NCCCN(CC(CCN(CCCN)S(=O)(=O)C1=CC=C(C=C1)C)(F)F)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution is carefully extracted with ether (three times) and finally with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the aqueous phase
CUSTOM
Type
CUSTOM
Details
produces a solid residue which
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with acetone (three times), ethanol (three times) and finally with ether
CUSTOM
Type
CUSTOM
Details
This material is recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hot (80° C.) aqueous ethanol (100 mL, H2O: ethanol 1:9)
FILTRATION
Type
FILTRATION
Details
filtering through paper
ADDITION
Type
ADDITION
Details
adding additional ethanol (10-20 mL)

Outcomes

Product
Name
Type
product
Smiles
FC(CNCCCN)(CCNCCCN)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.